molecular formula C22H26N2O B8525403 1h-Indole,3-[2-[4-(4-methylphenoxy)-1-piperidinyl]ethyl]-

1h-Indole,3-[2-[4-(4-methylphenoxy)-1-piperidinyl]ethyl]-

Cat. No. B8525403
M. Wt: 334.5 g/mol
InChI Key: CVFDKMFZQCPMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole,3-[2-[4-(4-methylphenoxy)-1-piperidinyl]ethyl]- is a useful research compound. Its molecular formula is C22H26N2O and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole,3-[2-[4-(4-methylphenoxy)-1-piperidinyl]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole,3-[2-[4-(4-methylphenoxy)-1-piperidinyl]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

3-[2-[4-(4-methylphenoxy)piperidin-1-yl]ethyl]-1H-indole

InChI

InChI=1S/C22H26N2O/c1-17-6-8-19(9-7-17)25-20-11-14-24(15-12-20)13-10-18-16-23-22-5-3-2-4-21(18)22/h2-9,16,20,23H,10-15H2,1H3

InChI Key

CVFDKMFZQCPMHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CCN(CC2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4.0 g of 1-(indol-3-ylglyoxyloyl)-4-(p-tolyloxy)piperidine in 40 ml. of tetrahydrofuran is added dropwise to a stirred suspension of 2.1 g of lithium aluminum hydride in 60 ml. of tetrahydrofuran. After addition is complete the mixture is stirred and refluxed for 3 hours under nitrogen. After cooling, the excess hydride is carefully destroyed with water. The mixture is filtered, the filter cake is washed with tetrahydrofuran, and the filtrate is concentrated to a colorless oil under reduced pressure. The oil is kept under vacuum for 24 hours and then permitted to stand for several days. The oil slowly solidifies to a white solid. The solid is collected, washed with petroleum ether (b.p. 30°-60°) and recrystallized from an ethanol and water mixture to give white needles of 3-{2-[4-(p-tolyloxy)piperidyl]ethyl}indole, m.p. 115°-117° C.
Quantity
4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

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